1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNO·HCl. It is known for its unique structure, which includes a benzofuran ring substituted with a chlorine atom and an ethanamine group.
Preparation Methods
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Fluoro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride: This compound has a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride:
1-(5-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride: The methyl group may alter the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9;/h4-6H,2-3,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIBZHDTAQFWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OCC2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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